
N-(4-アミノフェニル)-3-エトキシベンズアミド
概要
説明
N-(4-Aminophenyl)-3-ethoxybenzamide: is a chemical compound characterized by its unique structure, which includes an ethoxy group attached to a benzamide moiety and an amino group on the phenyl ring
科学的研究の応用
N-(4-Aminophenyl)-3-ethoxybenzamide has found applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate the effects of benzamide derivatives on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of materials with specific properties, such as enhanced electrical conductivity or stability.
準備方法
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, efficiency, and environmental sustainability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: N-(4-Aminophenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in N-(4-nitrophenyl)-3-ethoxybenzamide.
Reduction: The nitro group, if present, can be reduced to an amino group, reverting it back to the original compound.
Substitution: The ethoxy group can be substituted with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin chloride (SnCl2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: N-(4-nitrophenyl)-3-ethoxybenzamide
Reduction: N-(4-aminophenyl)-3-ethoxybenzamide (original compound)
Substitution: Derivatives with different functional groups replacing the ethoxy group
作用機序
The mechanism by which N-(4-Aminophenyl)-3-ethoxybenzamide exerts its effects involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group enhances the compound's solubility and bioavailability, allowing it to penetrate cellular membranes more effectively.
類似化合物との比較
N-(4-Aminophenyl)propionamide: Similar structure with a propionamide group instead of benzamide.
N-(4-Aminophenyl)butanamide: Similar structure with a butanamide group instead of benzamide.
N-(4-Aminophenyl)benzamide: Similar structure without the ethoxy group.
Uniqueness: N-(4-Aminophenyl)-3-ethoxybenzamide stands out due to the presence of the ethoxy group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's solubility and stability, making it more suitable for various applications.
特性
IUPAC Name |
N-(4-aminophenyl)-3-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFRPJKHDKEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


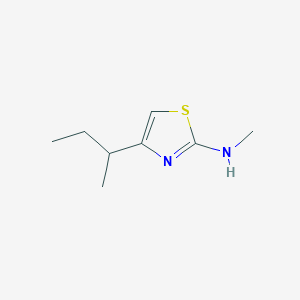
![2-[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1531222.png)


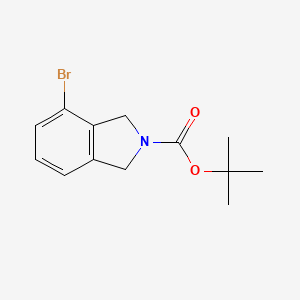
![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)
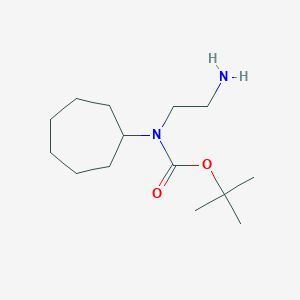
![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene](/img/structure/B1531234.png)

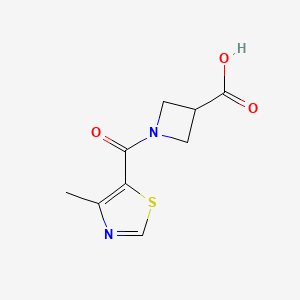
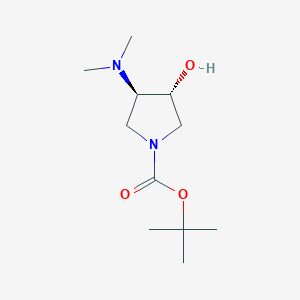

![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)

